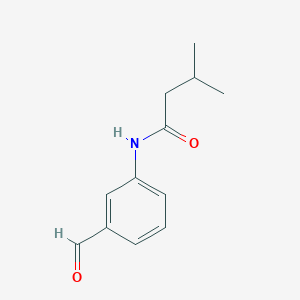

N-(3-Formylphenyl)-3-methylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(3-formylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C12H15NO2/c1-9(2)6-12(15)13-11-5-3-4-10(7-11)8-14/h3-5,7-9H,6H2,1-2H3,(H,13,15) |

InChI Key |

SFAVWGBQFXCSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of N 3 Formylphenyl 3 Methylbutanamide

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for the identification of functional groups and for gaining insights into the molecular structure of N-(3-Formylphenyl)-3-methylbutanamide. These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" based on its structural components.

Characteristic Absorption Bands of Amide and Aldehyde Functional Groups

The FT-IR and FT-Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its amide and aldehyde functionalities.

The amide group gives rise to several distinct bands. The N-H stretching vibration is anticipated to appear as a strong band in the region of 3300-3250 cm⁻¹ in the IR spectrum. The precise position is sensitive to hydrogen bonding. The amide I band, primarily due to C=O stretching, is expected to be observed around 1660-1680 cm⁻¹. This band is typically strong in the IR spectrum and of medium intensity in the Raman spectrum. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is predicted to be in the 1550-1530 cm⁻¹ region.

The aldehyde group also presents characteristic vibrational signatures. A strong C=O stretching band is expected in the range of 1710-1690 cm⁻¹. The aldehydic C-H stretching vibration typically appears as a pair of weak to medium bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The presence of these bands can be a key indicator for the aldehyde functionality.

The aromatic ring of the phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic part of the molecule, the 3-methylbutanamide moiety, will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3300 | N-H stretch | Amide | Strong | Weak |

| ~3050 | C-H stretch | Aromatic | Medium | Medium |

| ~2960, 2870 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium | Medium |

| ~2830, ~2730 | C-H stretch | Aldehyde | Weak-Medium | Weak-Medium |

| ~1700 | C=O stretch | Aldehyde | Strong | Medium |

| ~1670 | C=O stretch (Amide I) | Amide | Strong | Medium |

| ~1600, ~1580, ~1480 | C=C stretch | Aromatic Ring | Medium-Strong | Medium-Strong |

| ~1540 | N-H bend, C-N stretch (Amide II) | Amide | Medium | Weak |

| ~1460 | C-H bend | Aliphatic (CH₂, CH₃) | Medium | Medium |

| ~1380 | C-H bend | Aliphatic (CH₃) | Medium | Medium |

| ~1240 | C-N stretch, N-H bend (Amide III) | Amide | Medium | Weak |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide valuable information regarding the conformational isomers of this compound. The molecule can exist in different conformations due to rotation around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom.

The positions of the amide bands, particularly the amide I and amide II bands, are sensitive to the molecular conformation and the extent of intermolecular and intramolecular hydrogen bonding. Different conformers may exhibit slight shifts in the frequencies of these bands. By analyzing the spectra, potentially with the aid of computational modeling, it may be possible to deduce the predominant conformation in the solid state or in solution. For instance, significant changes in the N-H stretching frequency between solid-state and dilute solution spectra can indicate the presence and strength of hydrogen bonding networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will provide a wealth of information for the structural confirmation of this compound.

Aldehydic Proton: A highly deshielded singlet for the aldehyde proton (CHO) is expected to appear in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm.

Amide Proton: The amide N-H proton will likely appear as a broad singlet in the region of δ 8.0-9.0 ppm. Its chemical shift can be influenced by solvent and concentration.

Aromatic Protons: The protons on the 3-formylphenyl ring will exhibit characteristic splitting patterns in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to distinct multiplets.

Aliphatic Protons: The protons of the 3-methylbutanamide moiety will be found in the upfield region of the spectrum. The two methyl groups of the isobutyl group are expected to be a doublet around δ 0.9-1.1 ppm. The methine proton adjacent to the methyl groups will be a multiplet, and the methylene (B1212753) protons adjacent to the carbonyl group will likely appear as a doublet.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde H |

| ~8.5 | br s | 1H | Amide N-H |

| ~7.5-8.2 | m | 4H | Aromatic H |

| ~2.2 | d | 2H | -CH₂-CO- |

| ~2.1 | m | 1H | -CH(CH₃)₂ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region. The aldehyde carbonyl carbon is predicted to be around δ 190-195 ppm, while the amide carbonyl carbon should appear around δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-140 ppm range. The carbon attached to the formyl group and the carbon attached to the nitrogen will be deshielded compared to the others.

Aliphatic Carbons: The carbons of the 3-methylbutanamide group will appear in the upfield region (δ 20-50 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde C=O |

| ~172 | Amide C=O |

| ~140 | Aromatic C-N |

| ~137 | Aromatic C-CHO |

| ~120-130 | Aromatic C-H |

| ~115-125 | Aromatic C-H |

| ~45 | -CH₂-CO- |

| ~26 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aliphatic protons of the 3-methylbutanamide moiety, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the amide N-H proton and the amide carbonyl carbon, as well as with carbons of the aromatic ring. It would also show correlations between the aldehydic proton and the aromatic carbon it is attached to, and the aldehyde carbonyl carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The primary chromophore in this compound is the formylphenyl group. This moiety is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The electronic spectrum of benzaldehyde (B42025), a closely related compound, has been studied in detail and provides a good model for understanding the transitions in the formylphenyl part of the target molecule.

The formyl group (-CHO) attached to the benzene (B151609) ring gives rise to two main types of electronic transitions:

π → π* transitions: These are typically high-energy transitions that occur in molecules with conjugated π systems, such as the benzene ring. They result in strong absorption bands. For benzaldehyde, a strong absorption is observed around 250 nm.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These are generally lower in energy and have a much lower intensity compared to π → π* transitions. For benzaldehyde, this transition results in a weak absorption band around 350 nm. uni-muenchen.de

In this compound, the presence of the amide substituent on the phenyl ring is expected to modulate these transitions. The amino group of the amide can act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom can interact with the π system of the benzene ring, potentially causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. Studies on 3-aminobenzaldehyde (B158843) show absorption maxima at approximately 235-240 nm and additional bands in the 275-320 nm region, which can be attributed to the influence of the amino group on the benzaldehyde chromophore. researchgate.net

The electronic interactions within this compound involve the interplay between the formylphenyl moiety and the 3-methylbutanamide side chain. The amide group, with its nitrogen lone pair and carbonyl group, can influence the electronic distribution of the entire molecule.

The delocalization of the nitrogen lone pair into the aromatic ring can increase the electron density of the ring, affecting the energy of the π orbitals. This interaction is likely to cause a red shift in the π → π* absorption band compared to unsubstituted benzaldehyde. libretexts.org Furthermore, the polarity of the solvent can influence the positions of the absorption maxima. In polar solvents, polar excited states can be stabilized, leading to shifts in the absorption bands. libretexts.org

The electronic transitions expected for this compound are summarized in the table below, based on data from analogous compounds.

| Transition | Expected Wavelength (λmax) | Description | Reference Moiety |

| π → π | ~250-280 nm | High-intensity absorption due to the conjugated aromatic system. | Benzaldehyde, 3-Aminobenzaldehyde |

| n → π | ~330-360 nm | Low-intensity absorption involving the non-bonding electrons of the formyl oxygen. | Benzaldehyde |

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to elucidate the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z ratio to a very high degree of accuracy. This allows for the determination of the exact molecular formula of a compound. The molecular formula of this compound is C12H15NO2.

The theoretical exact mass can be calculated as follows:

12 x C = 12 x 12.000000 = 144.000000

15 x H = 15 x 1.007825 = 15.117375

1 x N = 1 x 14.003074 = 14.003074

2 x O = 2 x 15.994915 = 31.989830

Total Exact Mass = 205.110279 u

An experimentally determined HRMS value that closely matches this theoretical value would confirm the molecular formula of the compound.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information.

For this compound, the fragmentation is expected to be influenced by the presence of the aromatic ring, the aldehyde group, and the amide linkage. Based on the known fragmentation patterns of similar compounds, the following key fragmentation pathways can be predicted: docbrown.infonih.govlibretexts.org

Loss of a proton: A peak at m/z 105 (M-1) is often observed in the mass spectrum of benzaldehyde, corresponding to the loss of the aldehydic proton. docbrown.info

Loss of the isobutyl group: Cleavage of the bond between the amide carbonyl and the isobutyl group would result in a fragment with m/z 120, corresponding to the [C7H6NO]+ ion.

Cleavage of the amide bond: A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This could lead to the formation of the benzoyl-type cation [C7H6O]+ at m/z 106 or the anilide-type cation [C6H5NH]+ at m/z 92. researchgate.net

Loss of carbon monoxide: The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (C6H5+) at m/z 77. youtube.com

A plausible fragmentation pattern is outlined in the table below:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 205 | [C12H15NO2]+• | Molecular Ion |

| 120 | [C7H6NO]+ | Loss of isobutyl radical |

| 106 | [C7H6O]+ | Cleavage of the N-CO bond with charge retention on the acyl portion |

| 92 | [C6H5NH]+ | Cleavage of the N-CO bond with charge retention on the amine portion |

| 77 | [C6H5]+ | Loss of CO from the m/z 105 fragment |

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, insights into its potential solid-state structure can be gained by examining the crystal structures of related N-aryl amides, such as benzanilide. nih.govvulcanchem.com

In the solid state, this compound is likely to exhibit intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (either from the amide or the formyl group) of a neighboring molecule. These hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Consequently, the precise molecular geometry, including specific bond lengths, bond angles, and dihedral angles, has not been experimentally determined and reported.

For a definitive analysis of the molecular geometry of this compound, experimental techniques such as single-crystal X-ray crystallography would be required. This would provide precise atomic coordinates, from which all bond parameters can be accurately calculated. In the absence of such data, a detailed, experimentally validated discussion of its molecular geometry is not possible.

Analysis of Intermolecular Interactions and Crystal Packing

Similarly, without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided. The arrangement of molecules in the solid state, which is governed by forces such as hydrogen bonding, van der Waals interactions, and potential π-π stacking, remains unknown.

Computational and Theoretical Investigations of N 3 Formylphenyl 3 Methylbutanamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are powerful computational tools used to predict the physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed insights into molecular behavior at the electronic level. For a molecule like N-(3-Formylphenyl)-3-methylbutanamide, these methods would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Electronic Structure and Stability Analysis

This analysis would focus on the fundamental electronic properties of the molecule to determine its stability. Calculations would yield thermodynamic parameters such as the total energy, enthalpy of formation, and Gibbs free energy. A stable molecule is indicated by a minimum total energy value after geometric optimization.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would identify all key structural parameters for this compound.

Table 4.1: Hypothetical Optimized Geometric Parameters This table is a template showing the type of data that would be generated from a geometry optimization study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (amide) | Data not available |

| C-N (amide) | Data not available | |

| C=O (aldehyde) | Data not available | |

| C-C (aromatic) | Data not available | |

| Bond Angles (˚) | O-C-N (amide) | Data not available |

| C-N-C (amide) | Data not available | |

| C-C-O (aldehyde) | Data not available | |

| Dihedral Angles (˚) | C-C-N-C | Data not available |

Conformational analysis would also be performed to explore different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most probable shapes the molecule adopts.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum calculations can accurately predict various spectra, which is crucial for characterizing the molecule and confirming its synthesis.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

IR: Vibrational frequency calculations would predict the positions of infrared absorption bands, corresponding to specific bond vibrations (e.g., C=O stretch, N-H bend).

UV-Vis: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectra, predicting the λmax values corresponding to electronic transitions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

Table 4.2: Hypothetical FMO Properties This table illustrates the kind of data FMO analysis would provide.

| Parameter | Abbreviation | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the amide and formyl groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the amide hydrogen, indicating a site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the interactions and resulting movements based on a force field. This would provide insights into the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent, which cannot be captured by static quantum calculations.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the amide C-N bond, the bond connecting the amide nitrogen to the phenyl ring, and the bond between the carbonyl group of the butanamide moiety and its adjacent carbon.

Rotation around the amide C-N bond in aromatic amides is known to be significantly hindered due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This resonance stabilizes a planar conformation of the amide group. Computational studies on various N-aryl amides have shown that the energy barrier for this rotation is substantial, typically in the range of 15-25 kcal/mol. mdpi.comnih.gov This high barrier means that at room temperature, distinct cis and trans conformers (with respect to the amide bond) can exist, although the trans conformer is generally more stable in secondary amides.

The 3-methylbutanamide side chain also contributes to the conformational diversity. Rotation around the C-C bonds within this alkyl group will lead to various staggered and eclipsed conformations, with staggered arrangements being energetically favored.

Table 1: Representative Rotational Energy Barriers in Aromatic Amides (from analogous systems)

| Rotational Bond | Typical Energy Barrier (kcal/mol) | Method of Determination |

|---|---|---|

| Amide C-N Bond | 15 - 25 | Dynamic NMR, DFT Calculations mdpi.comnih.gov |

| N-C(aryl) Bond | 5 - 10 | DFT Calculations |

This table presents typical values derived from computational studies on analogous aromatic amides and related structures.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the solvent environment due to the presence of polar functional groups (amide and formyl). Computational methods, such as the Self-Consistent Reaction Field (SCRF) theory and other continuum solvation models, are employed to study these effects. nih.govresearchgate.net

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvent molecules will interact with the solute through dipole-dipole interactions. This can lead to a stabilization of more polar conformers. For amides, polar solvents are known to increase the contribution of the dipolar resonance structure, which can affect the C-N rotational barrier. nih.gov

In polar protic solvents, like water or ethanol, hydrogen bonding between the solvent and the amide and formyl groups will be the most significant interaction. The carbonyl oxygen of both the amide and formyl groups can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These interactions can disrupt intramolecular hydrogen bonds and stabilize conformers with exposed polar groups. Computational studies on peptides and related amide-containing molecules have demonstrated the profound impact of explicit solvent models on conformational equilibria. rsc.orgub.edu

Table 2: Predicted Solvent Effects on the Properties of this compound

| Solvent Type | Dielectric Constant | Primary Interaction | Expected Effect on Conformation |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | van der Waals forces | Favors conformations with minimal dipole moment. |

| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole interactions | Stabilizes more polar conformers. |

This table is based on general principles of solvent effects on molecules with similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are published, the methodology can be described based on studies of similar aromatic amides and benzamide (B126) derivatives. researchgate.netnih.govnih.gov

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules. For a molecule like this compound, these descriptors would typically include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: 3D properties like molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: Electronic properties derived from computational chemistry calculations, such as HOMO/LUMO energies, dipole moment, atomic charges, and electrostatic potential surfaces. researchgate.net

Hydrophobicity and Solvation Descriptors: LogP (octanol-water partition coefficient) and polar surface area (PSA).

Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have the most significant correlation with the biological activity, while avoiding inter-correlation between descriptors. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression. archivepp.com

Table 3: Common Molecular Descriptors for QSAR of Aromatic Amides

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW), Atom Count | Size and composition of the molecule. |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic reactivity and polarity. researchgate.net |

This table lists descriptors commonly used in QSAR studies of aromatic and amide-containing compounds.

With the selected descriptors, a mathematical model is developed to predict the biological activity. Common methods for model development include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds and where descriptors may be correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. This is typically done by:

Internal Validation: Using techniques like leave-one-out cross-validation (q²) to assess the model's stability.

External Validation: Using an external test set of compounds that were not used in the model development to evaluate its predictive performance on new data.

Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE). A robust and predictive QSAR model will have high values of R² and q² and a low RMSE. unair.ac.id

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

This table outlines common statistical metrics for validating the robustness and predictive power of a QSAR model.

Reactivity and Derivatization Strategies for N 3 Formylphenyl 3 Methylbutanamide

Reactions at the Formyl Group

The formyl group (-CHO) attached to the phenyl ring is an aldehyde, which is characterized by its electrophilic carbonyl carbon. This site is highly susceptible to a variety of transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions.

The aldehyde functionality of N-(3-Formylphenyl)-3-methylbutanamide can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing key synthetic intermediates.

Oxidation: The formyl group can be oxidized to a carboxyl group, yielding N-(3-Carboxyphenyl)-3-methylbutanamide. This transformation is typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are effective for this type of conversion.

Reduction: The formyl group is easily reduced to a hydroxymethyl group (-CH₂OH), resulting in the formation of N-(3-(Hydroxymethyl)phenyl)-3-methylbutanamide. This is a common transformation for aldehydes, accomplished with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more potent ones like lithium aluminum hydride (LiAlH₄). The choice of reagent allows for selectivity, as NaBH₄ is generally not strong enough to reduce the amide linkage, thus preserving that part of the molecule.

| Transformation | Starting Functional Group | Product Functional Group | Typical Reagents |

| Oxidation | Formyl (-CHO) | Carboxylic Acid (-COOH) | KMnO₄, CrO₃ |

| Reduction | Formyl (-CHO) | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |

The electrophilic nature of the formyl carbon makes it a prime target for nucleophiles. masterorganicchemistry.com This class of reactions involves the addition of a nucleophile to the carbonyl carbon, which leads to the formation of a new carbon-carbon or carbon-heteroatom bond and changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the formyl group results in the formation of a secondary alcohol after an aqueous workup. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield N-(3-(1-hydroxyethyl)phenyl)-3-methylbutanamide.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. The formyl group reacts with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, to replace the carbonyl oxygen with a carbon-carbon double bond, yielding an N-(3-vinylphenyl)-3-methylbutanamide derivative.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate. mdpi.com The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. mdpi.com

| Reaction Type | Nucleophile/Reagent | Product Structure |

| Grignard Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System |

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of various derivatives.

Imine Formation: Reaction with a primary amine (R-NH₂) leads to the formation of an N-substituted imine, also known as a Schiff base. This reaction typically requires mild acid catalysis and involves the elimination of a water molecule.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime derivative.

Hydrazone Formation: The formyl group reacts with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) to form the corresponding hydrazone. These reactions are often used for the characterization and derivatization of aldehydes. researchgate.net

| Reactant | Product Class | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | R'-CH=N-OH |

| Hydrazine (R-NHNH₂) | Hydrazone | R'-CH=N-NH-R |

| (R' represents the N-(3-phenyl)-3-methylbutanamide core) |

Reactions Involving the Amide Linkage

The secondary amide linkage (-CO-NH-) in this compound is a stable functional group but can undergo specific reactions under more forceful conditions, primarily involving the cleavage of the amide bond or substitution at the nitrogen atom.

The amide bond can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide bond can be hydrolyzed to yield 3-formyl aniline (B41778) and 3-methylbutanoic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, hydrolysis will produce the sodium salt of 3-methylbutanoic acid and 3-formyl aniline.

These hydrolysis pathways are essentially the reverse of the amidation reaction used to synthesize the parent compound.

While the amide proton is not highly acidic, it can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile, reacting with electrophiles to form N-substituted products.

N-Alkylation: Deprotonation with a strong base like sodium hydride (NaH) followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the N-alkylated derivative.

N-Acylation: Similarly, the amidate anion can react with an acylating agent, such as an acyl chloride, to form an N-acyl derivative, resulting in an imide structure.

These reactions require careful selection of non-nucleophilic strong bases to avoid competing reactions at the formyl group.

Reactions on the Phenyl Ring of this compound

The reactivity of the phenyl ring in this compound is primarily governed by the electronic effects of its two substituents: the formyl group (-CHO) and the N-acylamino group (-NHCOR). These substituents influence the electron density of the aromatic ring and direct the position of incoming electrophiles or determine the feasibility of other transformations such as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are dictated by the nature of the substituents already present. scielo.org.mx

In this compound, the phenyl ring is substituted with a deactivating meta-directing formyl group and an activating ortho-, para-directing N-acylamino group. The formyl group is an electron-withdrawing group due to both induction and resonance, thus deactivating the ring towards electrophilic attack. Conversely, the N-acylamino group is an electron-donating group through resonance, which activates the ring, although this activating effect is somewhat tempered by the electron-withdrawing nature of the adjacent carbonyl group.

The directing effects of these two groups are crucial in predicting the outcome of EAS reactions. The N-acylamino group directs incoming electrophiles to the ortho and para positions relative to it, while the formyl group directs to the meta position. The interplay of these directing effects will determine the substitution pattern on the phenyl ring.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position on Phenyl Ring | Influence of N-acylamino group | Influence of Formyl group | Overall Predicted Outcome |

| 2 | Ortho (activating) | Ortho (deactivating) | Minor product |

| 4 | Para (activating) | Ortho (deactivating) | Major product |

| 6 | Ortho (activating) | Para (deactivating) | Minor product |

| 5 | Meta (activating) | Meta (deactivating) | Negligible product |

This table is interactive. Click on the headers to sort.

The para-position to the strongly activating N-acylamino group (position 4) is the most likely site for electrophilic attack, as it is sterically accessible and electronically enriched. The ortho-positions (2 and 6) are also activated but may experience some steric hindrance from the adjacent substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net For this compound to participate in these reactions, the phenyl ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Assuming a halogenated derivative of this compound is prepared, it could readily undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst would lead to the formation of a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, would introduce an alkyne moiety onto the phenyl ring.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would result in the formation of a substituted alkene.

The success of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govmdpi.comscispace.com

Strategic Derivatization for Scaffold Expansion

The functional groups present in this compound, namely the formyl group and the secondary amide, offer multiple avenues for strategic derivatization to expand the molecular scaffold. nih.govnih.gov

Synthesis of Libraries of Analogues for Structure-Property Studies

The formyl and amide functionalities can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. mdpi.commdpi.comnih.gov

Potential Derivatization Reactions:

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Formyl | Reductive amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine |

| Formyl | Wittig reaction | Phosphonium ylide | Alkene |

| Formyl | Aldol condensation | Ketone or aldehyde with α-hydrogens | α,β-Unsaturated carbonyl |

| Amide | Hydrolysis | Acid or base | Carboxylic acid and amine |

| Amide | Reduction | Strong reducing agent (e.g., LiAlH₄) | Secondary amine |

This table is interactive. Click on the headers to sort.

By systematically varying the substituents introduced through these reactions, a diverse library of compounds can be synthesized. This approach is valuable in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgbeilstein-journals.orgnih.gov The formyl group in this compound makes it a suitable aldehyde component for various MCRs.

Examples of Potential MCRs:

Ugi Reaction: A four-component reaction between an aldehyde (this compound), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. researchgate.net

Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

The use of this compound in MCRs would allow for the rapid generation of complex molecules with a high degree of structural diversity, which is highly desirable in drug discovery and materials science. nih.gov

Mechanistic Studies of N 3 Formylphenyl 3 Methylbutanamide in Chemical Transformations

Investigation of Reaction Intermediates and Transition States

The reactivity of N-(3-Formylphenyl)-3-methylbutanamide is dictated by the electrophilic formyl group and the nucleophilic and resonance-stabilized amide moiety.

In reactions involving the formyl group, such as nucleophilic additions, the key intermediate is a tetrahedral alkoxide . The transition state leading to this intermediate involves the approach of a nucleophile to the carbonyl carbon. The stability of this transition state is influenced by steric hindrance from the ortho- and meta-substituents on the phenyl ring and the electronic nature of the nucleophile.

For reactions involving the amide group, protonation of the carbonyl oxygen can lead to an activated intermediate, making the carbonyl carbon more susceptible to nucleophilic attack. The transition states in amide hydrolysis or other acyl substitution reactions would involve the formation and breakdown of a tetrahedral intermediate.

Table 1: Postulated Intermediates and Transition States in Reactions of this compound

| Reaction Type | Key Intermediate(s) | Postulated Transition State Characteristics |

| Nucleophilic addition to formyl group | Tetrahedral alkoxide | Partial bond formation between nucleophile and carbonyl carbon; developing negative charge on the oxygen atom. |

| Acid-catalyzed amide hydrolysis | Protonated amide, Tetrahedral intermediate | Proton transfer to the amide oxygen; subsequent nucleophilic attack by water. |

| Base-catalyzed amide hydrolysis | Tetrahedral intermediate | Direct nucleophilic attack of hydroxide (B78521) on the amide carbonyl. |

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetic studies on analogous benzaldehyde (B42025) derivatives show that the rate of nucleophilic addition to the formyl group is sensitive to the electronic effects of substituents on the aromatic ring. The amide group, being weakly deactivating, would slightly decrease the reaction rate compared to unsubstituted benzaldehyde. Thermodynamic analysis would likely show that additions to the formyl group are generally favored, especially with strong nucleophiles, leading to stable addition products.

The hydrolysis of the amide bond is typically a slow process under neutral conditions due to the resonance stabilization of the amide group. The reaction requires either acidic or basic catalysis to proceed at a reasonable rate. Kinetically, the rate-determining step is usually the attack of the nucleophile (water or hydroxide) on the carbonyl carbon. Thermodynamically, amide hydrolysis is generally a favorable process, yielding a carboxylic acid and an amine.

Elucidation of Catalytic Cycles and Reaction Pathways

In catalytic transformations, this compound could participate in various reaction pathways. For instance, in a metal-catalyzed cross-coupling reaction, the formyl group could be a site for oxidative addition, or the N-H bond of the amide could undergo deprotonation and participate in catalytic cycles.

A hypothetical catalytic cycle for the reduction of the formyl group to an alcohol using a transition metal catalyst would involve:

Coordination: The catalyst coordinates to the formyl group.

Hydride Transfer: A hydride source (e.g., from a silane (B1218182) or H₂) delivers a hydride to the carbonyl carbon.

Product Release: The resulting alcohol product dissociates from the catalyst, regenerating the active catalytic species.

Stereochemical Control and Asymmetric Transformations

The prochiral nature of the formyl group allows for the possibility of asymmetric transformations. The two faces of the carbonyl group are enantiotopic, and a chiral catalyst or reagent can selectively attack one face over the other, leading to the formation of a chiral alcohol with high enantiomeric excess.

The amide functionality can also play a role in directing stereochemistry. In reactions on a chiral substrate containing the this compound moiety, the amide group could act as a directing group, influencing the stereochemical outcome at a nearby reactive center through steric or electronic interactions. While specific examples for this exact molecule are scarce, the principles of asymmetric catalysis are well-established for similar aromatic aldehydes.

Table 2: Potential Asymmetric Transformations of this compound

| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product | Expected Stereochemical Control |

| Asymmetric Reduction of Formyl Group | Chiral borane (B79455) reagents (e.g., CBS catalyst), Chiral transition metal complexes | Chiral benzyl (B1604629) alcohol derivative | High enantioselectivity dependent on catalyst structure. |

| Asymmetric Nucleophilic Addition | Chiral organometallic reagents, Chiral Lewis acids | Chiral secondary alcohol derivative | Stereochemistry determined by the facial selectivity of the chiral reagent/catalyst. |

Exploration of N 3 Formylphenyl 3 Methylbutanamide Derivatives in Biological Systems Mechanistic/in Vitro Focus Only

Modulation of Specific Biological Targets (e.g., enzyme inhibition, receptor binding)

In Vitro Assay Methodologies for Target Engagement

No information available.

Biochemical Characterization of Compound-Target Interactions

No information available.

Structure-Activity Relationship (SAR) Studies of Derivatives (Non-Clinical)

Design Principles for Modifying the N-(3-Formylphenyl)-3-methylbutanamide Scaffold

No information available.

Exploration of Substituent Effects on Target Modulation

No information available.

Design and Synthesis of Novel Compounds Based on the this compound Scaffold

Without primary research literature, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted and published on this compound to enable a detailed scientific discussion as requested.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, yet the development of more efficient, sustainable, and versatile methods remains a significant goal. nih.govacs.org For a molecule like N-(3-Formylphenyl)-3-methylbutanamide, which possesses both an amide and a reactive aldehyde group, the development of chemoselective and high-yielding synthetic routes is paramount.

Future research will likely focus on moving beyond traditional coupling methods, which often require harsh conditions or expensive catalysts. researchgate.net Novel approaches such as Umpolung Amide Synthesis (UmAS) could offer an epimerization-free route for chiral analogues, a critical consideration for potential pharmaceutical applications. nih.govacs.orgnih.gov Additionally, copper-catalyzed ipso-amidation of arylboronic acids with nitriles presents a facile and economical alternative for the synthesis of N-aryl amides under ambient and ligand-free conditions. organic-chemistry.org The application of such modern synthetic strategies could significantly improve the accessibility of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Palladium-Catalyzed Aminocarbonylation | High efficiency, tolerance to functional groups. researchgate.net | Catalyst cost, potential for side reactions involving the formyl group. |

| Umpolung Amide Synthesis (UmAS) | Epimerization-free for chiral substrates, mild conditions. nih.govacs.orgnih.gov | Availability of starting materials (α-fluoronitroalkanes and N-aryl hydroxylamines). |

| Copper-Catalyzed ipso-Amidation | Ligand-free, economical, air-tolerant, broad substrate scope. organic-chemistry.org | Compatibility of the formyl group with the reaction conditions. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Initial setup costs and optimization of reaction parameters. |

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing molecular design. nih.govtandfonline.comspringernature.com For this compound, integrated computational-experimental approaches can accelerate the discovery of derivatives with tailored properties. Computational tools can predict molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. researchgate.net

Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can be employed to design analogues with enhanced biological activity. springernature.com For instance, the formyl and amide groups can act as key pharmacophoric features for interaction with biological targets. Computational studies can explore the conformational landscape of the molecule and predict how modifications to the aromatic ring or the isobutyl group will affect its binding affinity and selectivity. researchgate.net The use of artificial intelligence and deep learning models also presents an exciting frontier for the de novo design of bioactive molecules based on the this compound scaffold. tue.nlnih.gov

| Computational Method | Application in Rational Design | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Prediction of reaction mechanisms and sites of reactivity. |

| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets and optimization of binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. springernature.com | Design of more potent analogues. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions with solvent. | Understanding of dynamic behavior and binding thermodynamics. |

Exploration of Unprecedented Reactivity Patterns of the Compound

The unique juxtaposition of a formyl group and an amide on an aromatic ring in this compound opens up avenues for exploring novel chemical transformations. The aldehyde functionality is a versatile handle for a wide range of reactions, including reductive aminations, Wittig reactions, and various multicomponent reactions. The amide bond, while generally stable, can also participate in specific chemical transformations.

Future research could investigate intramolecular reactions between the formyl and amide groups, potentially leading to the formation of novel heterocyclic systems. The electronic interplay between the electron-withdrawing formyl group and the amide moiety could also lead to unprecedented reactivity of the aromatic ring in substitution reactions. nih.gov High-throughput screening of reaction conditions could unveil unexpected catalytic activities or reaction pathways, expanding the synthetic utility of this compound.

| Functional Group | Potential Reaction Type | Potential Product Class |

| Formyl Group | Multicomponent Reactions (e.g., Ugi, Passerini) | Highly substituted, complex molecules. |

| Formyl Group | Reductive Amination | Substituted anilines. |

| Aromatic Ring | Directed C-H Functionalization | Functionalized aromatic derivatives. |

| Amide and Formyl Groups | Intramolecular Cyclization | Novel heterocyclic scaffolds. |

Design and Synthesis of Next-Generation Molecular Scaffolds with Enhanced Functionality

Molecular scaffolds form the core structures of molecules and are crucial in determining their three-dimensional shape and biological activity. nih.gov this compound can serve as a versatile starting point for the design and synthesis of next-generation molecular scaffolds with enhanced functionality. researchgate.netmdpi.comannualreviews.org

By utilizing the reactive handles present in the molecule, it is possible to construct more complex and rigid architectures. For example, the formyl group can be used as an anchor point for the attachment of other molecular fragments through reversible or irreversible covalent bonds. cresset-group.com This could lead to the development of new classes of ligands for metal catalysts, probes for chemical biology, or building blocks for supramolecular assemblies. The derivatization of the amide nitrogen or the aromatic ring could further expand the diversity of accessible scaffolds. The goal would be to create three-dimensional structures with well-defined shapes and functionalities that can engage in specific molecular recognition events. mdpi.com

| Scaffold Design Strategy | Target Functionality | Potential Application |

| Elaboration of the formyl group | Introduction of multiple interaction sites. | Development of high-affinity protein binders. |

| Annulation to the aromatic ring | Creation of rigid, polycyclic systems. | New materials with specific electronic or optical properties. |

| Modification of the isobutyl group | Tuning of solubility and pharmacokinetic properties. | Improved drug candidates. |

| Polymerization via the formyl group | Synthesis of functional polymers. | Advanced materials for various applications. |

Q & A

Q. What are the key synthetic routes for N-(3-Formylphenyl)-3-methylbutanamide, and how are they validated?

The synthesis typically involves coupling a 3-formylphenylamine derivative with 3-methylbutanoyl chloride under basic conditions. A validated method includes using acetone as a solvent and room-temperature reactions (2–3 hours) with potassium persulfate as an oxidizing agent, yielding >87% purity. Structural confirmation is achieved via H NMR (e.g., characteristic formyl proton at δ 9.8–10.2 ppm), C NMR, and HRMS analysis to verify molecular ions (e.g., [M+H] at m/z 234.12) .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for its handling?

Solubility is assessed using a tiered approach: polar solvents (e.g., DMSO, methanol) are tested first via gravimetric analysis, followed by UV-Vis spectroscopy for quantification. Acetone and dichloromethane are preferred for synthetic steps due to their compatibility with amide bond formation and low interference in NMR analysis .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Multinuclear NMR (H, C) identifies functional groups (e.g., formyl, amide). HRMS confirms molecular weight (±1 ppm accuracy). IR spectroscopy validates carbonyl stretches (1670–1700 cm for amide and formyl groups). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks) are addressed using 2D techniques (COSY, HSQC) to map proton-carbon correlations. Isotopic labeling (e.g., N-amide) or variable-temperature NMR can clarify dynamic effects. For ambiguous HRMS fragments, tandem MS/MS with collision-induced dissociation (CID) isolates diagnostic ions .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Yield optimization involves:

- Catalyst screening : Peptide-catalyzed desymmetrization (e.g., using S-proline derivatives) improves enantioselectivity .

- Reaction monitoring : In-situ FTIR tracks formyl group consumption.

- Byproduct suppression : Adding molecular sieves absorbs water in amidation reactions, reducing hydrolysis .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

The formyl and amide groups enable hydrogen bonding with receptors (e.g., cannabinoid receptors). Competitive binding assays (radioligand displacement) and surface plasmon resonance (SPR) measure affinity (). For enzyme inhibition, kinetic assays (e.g., fluorogenic substrates) quantify IC values. Computational docking (AutoDock Vina) predicts binding poses .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

Density Functional Theory (DFT) calculates hydrolysis activation energies for the amide bond. Accelerated stability studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring identify degradation products (e.g., formic acid from aldehyde oxidation). pH-rate profiles (pH 2–12) model shelf-life .

Q. How can researchers design analogs to enhance bioactivity while retaining core pharmacophores?

Structure-activity relationship (SAR) studies focus on:

- Formyl group substitution : Replacing with nitro or acetyl groups to modulate electron density.

- Side-chain branching : Introducing cyclopropyl or tert-butyl groups to enhance lipophilicity (logP calculations via ChemDraw).

- Bioisosteric replacements : Swapping the amide with sulfonamide for metabolic stability .

Methodological Notes

- Contradiction Handling : Conflicting synthetic yields (e.g., 69% vs. 92% in similar reactions) are resolved by adjusting stoichiometry (1.2 eq. acyl chloride) and solvent polarity .

- Advanced Characterization : Cryogenic X-ray crystallography (if single crystals are obtainable) provides absolute stereochemistry, though this requires high-purity samples (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.